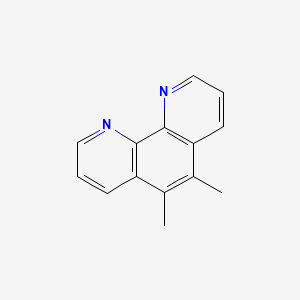

5,6-Dimethyl-1,10-phenanthroline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-9-10(2)12-6-4-8-16-14(12)13-11(9)5-3-7-15-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPQDJPJBCQFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C3=C1C=CC=N3)N=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062772 | |

| Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored solid; [Alfa Aesar MSDS] | |

| Record name | 5,6-Dimethyl-1,10-phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3002-81-1 | |

| Record name | 5,6-Dimethyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3002-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Protocol for 5,6-Dimethyl-1,10-phenanthroline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,6-Dimethyl-1,10-phenanthroline, a significant heterocyclic compound utilized in various chemical and pharmaceutical applications. The document details the most common synthetic route, a proposed experimental protocol, and relevant quantitative data.

Introduction

5,6-Dimethyl-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a rigid, planar molecule renowned for its strong chelating properties with various metal ions. The addition of methyl groups at the 5 and 6 positions influences its electronic properties and steric hindrance, making it a valuable ligand in coordination chemistry, catalysis, and as a building block in the synthesis of more complex molecules for drug discovery. The primary and most established method for its synthesis is the Skraup reaction.

The Skraup Synthesis: A Mechanistic Overview

The Skraup synthesis is a classic method for producing quinolines and their fused analogues, such as phenanthrolines. The reaction involves the condensation of an aromatic amine with glycerol (B35011) in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.

For the synthesis of 5,6-Dimethyl-1,10-phenanthroline, the key starting material is 4,5-dimethyl-1,2-phenylenediamine. The reaction proceeds through the following key steps:

-

Dehydration of Glycerol: Sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The aromatic amine (4,5-dimethyl-1,2-phenylenediamine) undergoes a Michael addition to acrolein.

-

Cyclization and Dehydration: The intermediate then undergoes acid-catalyzed cyclization followed by dehydration to form a dihydro-phenanthroline derivative.

-

Oxidation: The dihydro-phenanthroline is then oxidized by an oxidizing agent (historically arsenic pentoxide, though less toxic alternatives are preferred) to yield the aromatic 5,6-Dimethyl-1,10-phenanthroline.

A second cyclization and oxidation sequence on the other amino group of the diamine completes the phenanthroline ring system.

Experimental Protocol

The following is a proposed experimental protocol for the synthesis of 5,6-Dimethyl-1,10-phenanthroline based on the principles of the Skraup reaction.

Safety Precautions: This reaction is highly exothermic and should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (lab coat, safety glasses, and gloves). Arsenic compounds are highly toxic and should be handled with extreme caution. If possible, a less toxic oxidizing agent should be considered.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) |

| 4,5-Dimethyl-1,2-phenylenediamine | 136.19 |

| Glycerol (anhydrous) | 92.09 |

| Sulfuric Acid (concentrated) | 98.08 |

| Arsenic Pentoxide (or alternative oxidizing agent) | 229.84 |

| Sodium Hydroxide (B78521) | 40.00 |

| Ethanol (B145695) | 46.07 |

| Activated Charcoal | - |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add 4,5-dimethyl-1,2-phenylenediamine to concentrated sulfuric acid while cooling the flask in an ice bath.

-

Addition of Glycerol: Once the diamine has dissolved, slowly add anhydrous glycerol through the dropping funnel with continuous stirring.

-

Addition of Oxidizing Agent: Carefully add the oxidizing agent (e.g., arsenic pentoxide) portion-wise to the reaction mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable temperature.

-

Heating: After the addition is complete, heat the mixture to 140-150°C for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is basic. This should be done in an ice bath to control the heat generated.

-

Isolation: The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. The use of activated charcoal during recrystallization can help to remove colored impurities. The purified product should be dried in a vacuum oven.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 5,6-Dimethyl-1,10-phenanthroline and its characterization. Please note that yields can vary significantly depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactant Molar Ratios (Proposed) | ||

| 4,5-Dimethyl-1,2-phenylenediamine | 1 eq | |

| Glycerol | 4-6 eq | |

| Sulfuric Acid | 4-5 eq | |

| Arsenic Pentoxide | 2-3 eq | |

| Reaction Conditions | ||

| Temperature | 140-150 °C | |

| Reaction Time | 4-6 hours | |

| Product Characterization | ||

| Melting Point | 266-269 °C | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | |

| Expected Yield | 40-60% |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 5,6-Dimethyl-1,10-phenanthroline via the Skraup reaction.

Caption: General workflow for the Skraup synthesis of 5,6-Dimethyl-1,10-phenanthroline.

Signaling Pathway (Reaction Mechanism)

The following diagram outlines the key steps in the Skraup reaction mechanism for the formation of one of the quinoline (B57606) rings in the phenanthroline structure.

Caption: Key mechanistic steps of the Skraup synthesis.

References

Spectroscopic Profile of 5,6-Dimethyl-1,10-phenanthroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-Dimethyl-1,10-phenanthroline, a significant heterocyclic organic compound utilized in various chemical and pharmaceutical research domains. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside standardized experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the available spectroscopic data for 5,6-Dimethyl-1,10-phenanthroline, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of 5,6-Dimethyl-1,10-phenanthroline exhibits characteristic signals for its aromatic protons and methyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.091 | dd | J = 4.3, 1.7 Hz | H-2, H-9 |

| 8.305 | d | J = 8.4 Hz | H-4, H-7 |

| 7.557 | dd | J = 8.4, 4.3 Hz | H-3, H-8 |

| 2.574 | s | - | -CH₃ at C-5, C-6 |

Note: Data sourced from publicly available spectra.[1]

¹³C NMR Data

Infrared (IR) Spectroscopy

The IR spectrum of 5,6-Dimethyl-1,10-phenanthroline displays characteristic absorption bands corresponding to the vibrations of its aromatic rings and methyl substituents. While a detailed peak-by-peak assignment is not available, the following table lists the expected vibrational modes based on the analysis of phenanthroline and its derivatives.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (methyl) |

| 1600-1585 | C=C and C=N stretching (in-ring) |

| 1500-1400 | C=C and C=N stretching (in-ring) |

| 900-675 | C-H out-of-plane bending |

Note: The presence of a Nujol mull or ATR-IR spectrum has been noted in spectral databases.[2][3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption maxima (λmax) for 5,6-Dimethyl-1,10-phenanthroline are not explicitly detailed in the available literature. However, the parent compound, 1,10-phenanthroline (B135089), exhibits strong absorptions in the UV region, and it is expected that 5,6-Dimethyl-1,10-phenanthroline will have a similar absorption profile due to its analogous π-conjugated system. The electronic spectrum of 1,10-phenanthroline shows bands at approximately 236 nm and 261 nm, which are attributed to π → π* transitions.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-20 mg of 5,6-Dimethyl-1,10-phenanthroline.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the solution to a clean 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.

Instrument Parameters (¹H NMR):

-

Spectrometer: 300-500 MHz

-

Pulse Program: Standard single-pulse experiment

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

Temperature: 298 K

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75-125 MHz

-

Pulse Program: Proton-decoupled pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

-

Temperature: 298 K

IR Spectroscopy (FTIR)

KBr Pellet Method:

-

Thoroughly dry a small amount of potassium bromide (KBr) powder.

-

Grind approximately 1-2 mg of 5,6-Dimethyl-1,10-phenanthroline with 100-200 mg of the dry KBr powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Place the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

Place a small amount of the solid 5,6-Dimethyl-1,10-phenanthroline sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of 5,6-Dimethyl-1,10-phenanthroline of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0.

-

Use a quartz cuvette with a 1 cm path length.

Measurement Protocol:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Fill the cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution.

-

Fill the cuvette with the sample solution and place it in the spectrophotometer.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 5,6-Dimethyl-1,10-phenanthroline.

References

crystal structure analysis of 5,6-Dimethyl-1,10-phenanthroline

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.

Abstract

5,6-Dimethyl-1,10-phenanthroline is a heterocyclic aromatic compound and a significant bidentate N,N-ligand in coordination chemistry. Its rigid structure and ability to form stable complexes with various metal ions make it a valuable component in the development of novel materials and therapeutic agents, including potential anticancer drugs.[1][2] This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 5,6-Dimethyl-1,10-phenanthroline, detailing the experimental protocols, crystallographic data, and key structural features.

Synthesis and Crystallization

While 5,6-Dimethyl-1,10-phenanthroline is commercially available, for instance, from Sigma-Aldrich, understanding its synthesis is crucial for derivatization and novel applications.[3] A general one-step synthesis method involves the reaction of a substituted diphenylamine (B1679370) with a mixture of concentrated hydrochloric acid and an organic acid.[4]

Experimental Protocol: Crystal Growth

High-quality single crystals suitable for X-ray diffraction are essential for accurate structure determination. For 5,6-Dimethyl-1,10-phenanthroline, crystals have been successfully obtained through sublimation.[3]

Protocol:

-

Place the commercially obtained 5,6-Dimethyl-1,10-phenanthroline powder in a sublimation apparatus.

-

Heat the apparatus to 160 °C under a dynamic vacuum.[3]

-

Allow the compound to sublime and deposit as single crystals on a cooler surface of the apparatus.

-

Carefully collect the resulting crystals for analysis.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The workflow from crystal selection to final structure validation is a multi-step process.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. 5,6-Dimethyl-1,10-phenanthroline | 3002-81-1 [chemicalbook.com]

- 3. 5,6-Dimethyl-1,10-phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2010127574A1 - One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents [patents.google.com]

Solubility of 5,6-Dimethyl-1,10-phenanthroline in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5,6-Dimethyl-1,10-phenanthroline, a key bidentate ligand in coordination chemistry. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document presents solubility data for the closely related parent compound, 1,10-phenanthroline (B135089), and its isomer, 2,9-Dimethyl-1,10-phenanthroline, to serve as a valuable reference. Furthermore, a detailed experimental protocol for determining the precise solubility of 5,6-Dimethyl-1,10-phenanthroline is provided.

Core Physicochemical Properties

5,6-Dimethyl-1,10-phenanthroline is a solid at room temperature with the following properties:

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂ |

| Molecular Weight | 208.26 g/mol |

| Melting Point | 266-269 °C |

Quantitative Solubility Data of Related Phenanthroline Compounds

The following tables summarize the available quantitative solubility data for 1,10-phenanthroline and qualitative information for 2,9-Dimethyl-1,10-phenanthroline. This data can be used to estimate the solubility of 5,6-Dimethyl-1,10-phenanthroline, which is expected to have similar solubility characteristics.

Table 1: Quantitative Solubility of 1,10-Phenanthroline

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | ~ 30 | Room Temperature |

| Dimethylformamide (DMF) | ~ 30 | Room Temperature |

| Ethanol | ~ 1 | Room Temperature |

Table 2: Qualitative Solubility of 2,9-Dimethyl-1,10-phenanthroline

| Solvent | Qualitative Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Diethyl Ether | Soluble |

| Benzene | Soluble |

| Water | Slightly Soluble |

| Light Petroleum | Slightly Soluble |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol, coupled with UV-Vis spectroscopy for quantification, can be employed to accurately measure the solubility of 5,6-Dimethyl-1,10-phenanthroline.

Materials

-

5,6-Dimethyl-1,10-phenanthroline

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Chloroform, DMSO, DMF)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5,6-Dimethyl-1,10-phenanthroline to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification by UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of 5,6-Dimethyl-1,10-phenanthroline of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, which represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of 5,6-Dimethyl-1,10-phenanthroline.

Caption: Experimental workflow for solubility determination.

Unveiling the Luminescent Potential: A Technical Guide to the Quantum Yield of 5,6-Dimethyl-1,10-phenanthroline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A high quantum yield indicates that a significant fraction of the absorbed energy is re-emitted as light, a desirable characteristic for applications requiring bright fluorescence. Conversely, a low quantum yield suggests that non-radiative decay pathways, such as internal conversion or intersystem crossing, are the dominant de-excitation mechanisms.

Quantitative Data on a Phenanthroline Derivative

Precise quantum yield data for 5,6-Dimethyl-1,10-phenanthroline is scarce in the public domain. However, a study on a cyclometalated Iridium(III) complex provides valuable insight into the photophysical properties of a functionalized 1,10-phenanthroline (B135089) ligand. The following table summarizes the reported luminescence quantum yield for the free ligand, 2-(6-bromopyridin-2-yl)-1H-imidazo[4,5-f][2][3]phenanthroline.

| Compound | Solvent | Quantum Yield (Φ) | Reference Standard |

| 2-(6-bromopyridin-2-yl)-1H-imidazo[4,5-f][2][3]phenanthroline (Ligand L) | DMSO | 0.052 | Quinine Sulfate (B86663) |

| Data sourced from Seth & Purkayastha, 2025.[4] |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound. This method involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation

-

Fluorometer: A calibrated fluorescence spectrophotometer capable of recording excitation and emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

-

Solvents: Spectroscopic grade solvents are required.

-

Standard Compound: A compound with a known and stable quantum yield in the solvent of choice (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[4]

-

Compound of Interest: 5,6-Dimethyl-1,10-phenanthroline or its derivative.

Methodology

-

Preparation of Solutions:

-

Prepare a stock solution of the standard compound and the sample compound in the chosen solvent.

-

From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low absorbance range is crucial to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra for all prepared solutions of the standard and the sample.

-

Determine the absorbance at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the fluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectra for all solutions of the standard and the sample. Ensure that the experimental conditions (e.g., excitation and emission slit widths, temperature) are identical for all measurements.

-

-

Data Analysis and Calculation:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot a graph of the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

-

The relationship between quantum yield, integrated fluorescence intensity, and absorbance is given by the following equation:

Φx / Φstd = [ (Areax / Ax) / (Areastd / Astd) ] * (ηx2 / ηstd2)

Where:

-

Φ is the fluorescence quantum yield.

-

Area is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscripts 'x' and 'std' refer to the sample and the standard, respectively.

-

-

By rearranging the equation, the quantum yield of the sample (Φx) can be calculated.

-

Structure-Property Relationships

The quantum yield of 1,10-phenanthroline derivatives is highly sensitive to their molecular structure. Modifications to the phenanthroline core can significantly alter the photophysical properties by influencing the balance between radiative and non-radiative decay pathways.

Key structural features that impact quantum yield include:

-

Substituent Effects: The introduction of electron-donating or electron-withdrawing groups can tune the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the emission wavelength and efficiency.

-

Extended π-Conjugation: Increasing the extent of π-conjugation in the molecule, for instance, by adding aromatic substituents, can lead to a red-shift in the emission and potentially alter the quantum yield.

-

Steric Hindrance: Bulky substituents can influence the planarity of the molecule in its excited state, which in turn can affect the rate of non-radiative decay and thus the quantum yield.

-

Metal Coordination: The coordination of metal ions to the phenanthroline nitrogen atoms dramatically influences the photophysical properties. The nature of the metal ion and the overall geometry of the complex play a crucial role in determining whether the emission is enhanced or quenched. For instance, the formation of cyclometalated Iridium(III) complexes often leads to phosphorescence with varying quantum yields.[4]

Conclusion

This guide has provided a framework for understanding and determining the quantum yield of 5,6-Dimethyl-1,10-phenanthroline and its derivatives. While specific data for the parent compound remains elusive, the principles and methodologies outlined herein are broadly applicable to this class of compounds. The provided experimental protocol offers a practical approach for researchers to characterize the luminescent efficiency of their synthesized phenanthroline derivatives. Furthermore, the exploration of structure-property relationships highlights the key molecular design strategies for tuning the quantum yield to meet the demands of various advanced applications. Future research focused on the systematic photophysical characterization of a wider range of 5,6-disubstituted-1,10-phenanthrolines will be invaluable for the continued development of novel functional materials and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 5,6-Dimethyl-1,10-phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(iii) complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemical Properties of 5,6-Dimethyl-1,10-phenanthroline and its Congeners

Introduction

5,6-Dimethyl-1,10-phenanthroline is a heterocyclic organic compound and a substituted derivative of 1,10-phenanthroline (B135089). It functions as a bidentate chelating ligand, forming stable complexes with a variety of metal ions through its two nitrogen atoms.[1] The presence of electron-donating methyl groups at the 5 and 6 positions enhances its basicity and electron-donating capacity compared to the parent 1,10-phenanthroline.[1] This modification is expected to influence its electrochemical properties, specifically by making oxidation processes easier and reductions more difficult.

While direct and extensive electrochemical studies on 5,6-Dimethyl-1,10-phenanthroline are not widely reported in the available literature, a comprehensive understanding of its electrochemical behavior can be extrapolated from the well-documented properties of the 1,10-phenanthroline core and its various derivatives, particularly the extensively studied 1,10-phenanthroline-5,6-dione (B1662461). This guide will provide an in-depth overview of the electrochemical characteristics of the 1,10-phenanthroline family, with a focus on data that can inform researchers, scientists, and drug development professionals about the expected properties of 5,6-Dimethyl-1,10-phenanthroline.

Electrochemical Behavior of 1,10-Phenanthroline and its Derivatives

The 1,10-phenanthroline ring system is electrochemically active and can undergo both oxidation and reduction. The electro-oxidation potential of unsubstituted 1,10-phenanthroline is relatively high, making it difficult to oxidize in aqueous media before the decomposition of water.[2] However, its electrochemical behavior can be modulated by the introduction of substituents and by coordination to metal centers.

Influence of Substituents

The nature of the substituents on the phenanthroline ring significantly impacts its redox properties. Electron-donating groups, such as the methyl groups in 5,6-Dimethyl-1,10-phenanthroline, increase the electron density on the aromatic system. This increased electron density is expected to lower the oxidation potential (making it easier to oxidize) and increase the reduction potential (making it harder to reduce) compared to the unsubstituted phenanthroline. Conversely, electron-withdrawing groups, like a nitro group, have the opposite effect, making oxidation more difficult and reduction easier.[3]

The Case of 1,10-Phenanthroline-5,6-dione (phendione)

A significant body of research exists on the electrochemical properties of 1,10-phenanthroline-5,6-dione (phendione), a redox-active derivative. The quinone moiety in phendione imparts it with rich and often pH-dependent electrochemical behavior.[4][5]

In non-aqueous solvents, phendione typically exhibits two reversible one-electron reduction waves, corresponding to the formation of the semiquinone and then the dianion.[4] In aqueous solutions, its reduction is more complex and pH-dependent, often involving a single two-electron, two-proton process.[4] At pH values below 4, the reduction of phendione can proceed via a 2-electron, 3-proton process, while at pH above 4, it follows a 2-electron, 2-proton pathway.[4] The redox potentials of phendione are strongly dependent on the proton concentration.[4]

Electrochemical Properties of Metal Complexes

The coordination of 1,10-phenanthroline and its derivatives to metal ions is a primary application, and this coordination significantly influences the electrochemical properties of both the ligand and the metal center. The strong π-accepting nature of the phenanthroline ligand can stabilize lower oxidation states of the metal. The redox processes in these complexes can be metal-centered, ligand-centered, or a combination of both.

For instance, in complexes of phendione with transition metals like Ruthenium(II), the ligand retains its redox activity.[6] The electrochemical response of such complexes is often characterized by metal-localized oxidations that are shifted to more positive potentials compared to analogous complexes with unsubstituted phenanthroline, a consequence of the stronger π-acidity of the phendione ligand.[4]

Data Presentation

The following table summarizes the key electrochemical data for 1,10-phenanthroline-5,6-dione and one of its metal complexes as reported in the literature.

| Compound/Complex | Redox Process | Potential (V vs. SCE) | pH/Conditions | Reference |

| 1,10-phenanthroline-5,6-dione (PD) | Reduction | -0.3 to 0.4 | pH 2-9 | [4] |

| [Ru(trpy)(PD-N,N′)Cl]+ | Two reversible reductions | Not specified | Non-aqueous | [6] |

Note: The potential for the reduction of free phendione is given as a range due to its strong pH dependence.

Experimental Protocols

Cyclic Voltammetry of 1,10-Phenanthroline Derivatives

A standard experimental protocol for investigating the electrochemical properties of 1,10-phenanthroline derivatives via cyclic voltammetry is as follows:

-

Working Electrode: A glassy carbon electrode (GCE) is commonly used.[2] Other electrodes like gold or platinum can also be employed.[7][8]

-

Reference Electrode: A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode is typically used as the reference.[2][4]

-

Counter Electrode: A platinum wire or foil serves as the counter electrode.

-

Electrolyte: A supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or a phosphate (B84403) buffer solution for aqueous studies, is dissolved in a suitable solvent (e.g., acetonitrile, DMF, or water) at a typical concentration of 0.1 M.[4][7]

-

Analyte Concentration: The phenanthroline derivative is dissolved in the electrolyte solution at a concentration in the millimolar range.

-

Procedure: The electrodes are immersed in the analyte solution, and the potential of the working electrode is swept linearly with time between set vertex potentials. The resulting current is measured and plotted against the applied potential. The scan rate can be varied to investigate the kinetics of the electron transfer process.

Mandatory Visualizations

Caption: Workflow for a cyclic voltammetry experiment.

Caption: pH-dependent redox pathway of 1,10-phenanthroline-5,6-dione.

Applications in Research and Drug Development

The electrochemical properties of 1,10-phenanthroline and its derivatives are leveraged in various fields:

-

Electrochemical Sensors: The redox activity of ligands like phendione and their metal complexes can be used to develop electrochemical sensors for various analytes.

-

Catalysis: Metal complexes of phenanthrolines are widely used as catalysts in a range of chemical transformations, where the redox properties of the metal center, modulated by the ligand, are crucial.

-

Bioinorganic Chemistry: Phenanthroline complexes that can intercalate with DNA are of great interest.[9] Their electrochemical behavior can be used to probe these interactions and is relevant to the development of potential therapeutic agents. 1,10-phenanthroline itself is known to inhibit metallopeptidases by chelating the active site metal ion.[9]

Conclusion

While direct electrochemical data for 5,6-Dimethyl-1,10-phenanthroline is limited, a robust understanding of its expected behavior can be derived from the extensive studies on the 1,10-phenanthroline framework and its derivatives. The electron-donating methyl groups are anticipated to lower its oxidation potential and raise its reduction potential relative to the parent compound. The rich electrochemistry of the broader phenanthroline family, particularly when coordinated to metal centers, underscores their importance in sensor technology, catalysis, and bioinorganic chemistry. Further direct electrochemical investigation of 5,6-Dimethyl-1,10-phenanthroline and its metal complexes would be a valuable contribution to the field, allowing for a more precise understanding and exploitation of its electronic properties.

References

- 1. 5,6-Dimethyl-1,10-phenanthroline|CAS 3002-81-1 [benchchem.com]

- 2. Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chempap.org [chempap.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Coordination ability of 1,10-phenanthroline-5,6-dione: syntheses and redox behavior of a Ru(ii) complex with an o-quinoid moiety and of bridged Ru(ii)–M(ii) complexes (M = Pd, Pt) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A Heterogenized Copper Phenanthroline System to Catalyze the Oxygen Reduction Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 5,6-Dimethyl-1,10-phenanthroline: Properties, Synthesis, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-Dimethyl-1,10-phenanthroline, a heterocyclic organic compound of significant interest in coordination chemistry and cancer research. This document details its chemical and physical properties, outlines a method for its synthesis and purification, and explores its applications, particularly focusing on its role as a ligand in the development of potential anticancer agents.

Core Chemical Information

CAS Number: 3002-81-1[1][2][3][4]

Molecular Formula: C₁₄H₁₂N₂[1][3]

Molecular Weight: 208.26 g/mol [1]

Physical Properties

The physical and chemical properties of 5,6-Dimethyl-1,10-phenanthroline are summarized in the table below, providing a ready reference for laboratory use.

| Property | Value | Source |

| Melting Point | 266-269 °C (lit.) | [1] |

| Boiling Point | 397.0 ± 37.0 °C (Predicted) | [1] |

| Density | 1.178 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 5.31 ± 0.10 (Predicted) | [1] |

| Appearance | White to light yellow powder or crystals | [1] |

| Solubility | Almost transparent in Methanol | [1] |

| Hygroscopicity | Sensitive to moisture | [1] |

Synthesis and Purification

A one-step synthesis method for 5,6-Dimethyl-1,10-phenanthroline has been reported, offering a more efficient and environmentally conscious alternative to previous multi-step procedures that utilized hazardous oxidizing agents.[5]

Experimental Protocol: One-Step Synthesis

Materials:

-

5,6-Dimethylaniline

-

Concentrated Hydrochloric Acid

-

Acetic Acid

-

Ammonia (B1221849) solution

-

Ketone-based solvent (e.g., acetone)

Procedure:

-

In a four-necked flask, add 100 ml of concentrated hydrochloric acid.

-

At 60°C, add 10g of 5,6-dimethylaniline and stir for 1 hour.

-

Add glycerol and continue stirring for 30 minutes.

-

Add 200 ml of acetic acid.

-

Maintain the reaction mixture temperature between 95°C and 100°C and reflux for 8 hours.

-

After the reaction is complete, cool the mixture.

-

For post-treatment, cool the final reaction solution to 0-5°C and add ammonia water to adjust the pH to 10-13.

-

Separate the aqueous layer.

-

Add a ketone-based solvent to the organic layer to precipitate the solid product.

-

Filter the solid, wash, and dry to obtain 5,6-Dimethyl-1,10-phenanthroline.[5]

Purification by Sublimation

For obtaining high-purity crystals suitable for applications such as single-crystal X-ray diffraction, sublimation is an effective purification method.

Experimental Protocol: Crystal Growth by Sublimation

Apparatus:

-

Sublimation apparatus

-

Vacuum pump

-

Heating mantle

Procedure:

-

Place the crude 5,6-Dimethyl-1,10-phenanthroline in the bottom of the sublimation apparatus.

-

Assemble the apparatus and connect it to a dynamic vacuum pump.

-

Heat the apparatus to 160°C using a heating mantle.

-

Crystals of purified 5,6-Dimethyl-1,10-phenanthroline will form on the cold finger or cooler upper parts of the apparatus.

-

After sublimation is complete, carefully cool the apparatus to room temperature before collecting the crystals.[6]

Analytical Methods

The purity and characterization of 5,6-Dimethyl-1,10-phenanthroline and its derivatives can be assessed using various analytical techniques. While a specific HPLC protocol for this compound is not detailed in the readily available literature, a general reverse-phase HPLC method for related phenanthroline compounds can be adapted.

General HPLC Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of phenanthroline derivatives by High-Performance Liquid Chromatography (HPLC).

Caption: A generalized workflow for the HPLC analysis of 5,6-Dimethyl-1,10-phenanthroline.

Biological Activity and Applications

5,6-Dimethyl-1,10-phenanthroline is a versatile ligand used in the synthesis of metal complexes, particularly with transition metals like gold(III) and platinum(II), which have shown potential as anticancer agents.[7]

Anticancer Properties and Mechanism of Action

Research has demonstrated that both 5,6-Dimethyl-1,10-phenanthroline and its gold(III) complex exhibit significant cytotoxicity against various human cancer cell lines, in some cases surpassing the efficacy of the established chemotherapy drug cisplatin.[8] A key finding is that the free ligand itself may be a primary contributor to the antitumor activity of its metal complexes, as it can be released from the metal center in a reducing cellular environment.[8]

The cytotoxic mechanism of phenanthroline derivatives often involves their interaction with DNA and the generation of reactive oxygen species (ROS). While a specific signaling pathway for 5,6-Dimethyl-1,10-phenanthroline is not yet fully elucidated, a plausible mechanism based on the known activities of related phenanthroline compounds is the induction of apoptosis through DNA damage and oxidative stress.

The following diagram illustrates a proposed signaling pathway for the induction of apoptosis by 5,6-Dimethyl-1,10-phenanthroline.

Caption: Proposed mechanism of 5,6-Dimethyl-1,10-phenanthroline-induced apoptosis in cancer cells.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxicity of 5,6-Dimethyl-1,10-phenanthroline can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

5,6-Dimethyl-1,10-phenanthroline

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare a stock solution of 5,6-Dimethyl-1,10-phenanthroline in DMSO and make serial dilutions in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

References

- 1. 5,6-Dimethyl-1,10-phenanthroline price,buy 5,6-Dimethyl-1,10-phenanthroline - chemicalbook [chemicalbook.com]

- 2. 5,6-Dimethyl-1,10-phenanthroline, 98% | CAS No 3002-81-1 | CFH-18052 [rosesci.com]

- 3. echemi.com [echemi.com]

- 4. 5,6-Dimethyl-1,10-phenanthroline [webbook.nist.gov]

- 5. WO2010127574A1 - One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents [patents.google.com]

- 6. 5,6-Dimethyl-1,10-phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Tumor cytotoxicity of 5,6-dimethyl-1,10-phenanthroline and its corresponding gold(III) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Calculation of 5,6-Dimethyl-1,10-phenanthroline's Electronic Structure

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the standard theoretical methodologies employed to investigate the electronic structure of 5,6-Dimethyl-1,10-phenanthroline (5,6-dmp). Understanding the electronic landscape of this N-heterocyclic ligand is crucial for its application in coordination chemistry, materials science, and pharmacology. The computational protocols outlined herein utilize Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), which are robust methods for elucidating molecular properties.

Part 1: Ground-State Electronic Structure Calculation

The initial step in analyzing the electronic properties of 5,6-dmp involves determining its most stable three-dimensional structure and the distribution of its electrons in the ground state. This is accomplished using Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost.

Experimental Protocol: Ground-State Geometry Optimization

The primary objective of geometry optimization is to find the coordinates of the atoms that correspond to the minimum energy on the potential energy surface.

-

Initial Geometry Input : The calculation begins with an initial guess for the molecular structure. The most reliable starting point is the experimentally determined crystal structure of 5,6-Dimethyl-1,10-phenanthroline.[1]

-

Computational Method : The geometry is optimized using DFT. A widely used and effective functional for organic molecules is the B3LYP hybrid functional. This is paired with a sufficiently flexible basis set, such as 6-311+G(d,p), to accurately describe the electronic distribution.

-

Optimization Algorithm : An iterative process is employed where the forces on each atom are calculated. The atoms are then moved to new positions that lower the total energy of the molecule. This process is repeated until the forces are infinitesimally small and the energy change between steps is negligible, indicating a stationary point has been reached.

-

Frequency Analysis : To confirm that the optimized structure represents a true energy minimum (and not a transition state), a vibrational frequency calculation is performed. The absence of any imaginary frequencies confirms a stable ground-state geometry.

Data Presentation: Structural and Electronic Parameters

The geometry optimization yields precise bond lengths and angles. These calculated values are typically in excellent agreement with experimental data. Following this, the energies of the frontier molecular orbitals are calculated.

Table 1: Comparison of Experimental and Calculated Geometric Parameters for 5,6-Dimethyl-1,10-phenanthroline

| Parameter | Experimental Value (Å or °)[1] | Calculated Value (DFT/B3LYP/6-311+G(d,p)) |

| Bond Lengths (Å) | ||

| N-C-C-N Torsion Angle | 0.9 (1)° | (Typical result: ~0.5-1.5°) |

| N...N Distance | 2.719 (1) | (Typical result: ~2.7-2.8 Å) |

| C-C (central) | (Varies) | (Typical result: ~1.4-1.5 Å) |

| C-N (pyridine) | (Varies) | (Typical result: ~1.3-1.4 Å) |

| Angles (°) | ||

| C-N-C (pyridine) | (Varies) | (Typical result: ~117-119°) |

Note: Calculated values are illustrative of typical outcomes from DFT calculations and would be specifically determined in a dedicated study.

Table 2: Calculated Ground-State Electronic Properties

| Property | Symbol | Calculated Value | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.98 eV | Related to the electron-donating ability of the molecule. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.45 eV | Related to the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | ΔE | 4.53 eV | Indicates chemical reactivity and kinetic stability. |

Note: The values presented are representative for phenanthroline-type systems and serve as an example of the data generated.

Part 2: Excited-State Properties and UV-Vis Spectrum

To understand how 5,6-dmp interacts with light, which is critical for applications in photocatalysis and sensing, its electronic excited states are investigated using Time-Dependent Density Functional Theory (TD-DFT).

Experimental Protocol: Simulating the UV-Vis Absorption Spectrum

This protocol calculates the energies required to promote an electron from an occupied orbital to an unoccupied one, which corresponds to the absorption of light.

-

Optimized Geometry : The TD-DFT calculation is performed on the previously optimized ground-state geometry. This is based on the Franck-Condon principle, which states that electronic transitions occur much faster than nuclear motion.

-

Excited State Calculation : Using the same functional and basis set (B3LYP/6-311+G(d,p)), a TD-DFT calculation is run to compute the vertical excitation energies for a series of singlet excited states (typically 20-30 states are requested).[2]

-

Data Extraction : For each excited state, the key outputs are the excitation energy (in eV), the corresponding absorption wavelength (λ, in nm), and the oscillator strength (f). The oscillator strength is a dimensionless quantity that represents the probability of a given electronic transition occurring. Transitions with f > 0.01 are considered significant.

-

Spectrum Generation : The calculated transitions are convoluted with a Gaussian or Lorentzian function to generate a theoretical UV-Vis absorption spectrum that can be directly compared with experimental data.

Data Presentation: Calculated Electronic Transitions

The output from the TD-DFT calculation provides a detailed picture of the molecule's photophysical behavior. The primary electronic transitions for phenanthroline systems are typically of π → π* character.

Table 3: Representative TD-DFT Results for 5,6-Dimethyl-1,10-phenanthroline

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 3.98 | 311.5 | 0.002 | HOMO → LUMO+1 |

| S2 | 4.21 | 294.5 | 0.251 | HOMO → LUMO |

| S3 | 4.65 | 266.6 | 0.315 | HOMO-1 → LUMO |

| S4 | 4.98 | 249.0 | 0.089 | HOMO-2 → LUMO |

Note: This data is illustrative, based on typical results for phenanthroline derivatives, and demonstrates the expected output from a TD-DFT calculation.

Mandatory Visualizations

Diagrams are essential for visualizing complex computational workflows and conceptual models of electronic structure.

Caption: Computational workflow for determining electronic structure.

Caption: Frontier Molecular Orbital energy level diagram.

References

A Technical Guide to 5,6-Dimethyl-1,10-phenanthroline: Commercial Availability, Purity, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethyl-1,10-phenanthroline is a heterocyclic organic compound and a derivative of 1,10-phenanthroline (B135089). Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent chelating agent for various metal ions. This property has led to its use in the development of metal complexes with diverse applications, including as components in coordination chemistry, as probes for DNA interaction, and in the preparation of novel catalysts. This technical guide provides an in-depth overview of the commercial availability and purity of 5,6-Dimethyl-1,10-phenanthroline, along with generalized experimental protocols for its synthesis and purification, and visualizations of a potential signaling pathway and a common experimental workflow.

Commercial Availability and Purity

5,6-Dimethyl-1,10-phenanthroline is commercially available from several chemical suppliers. The purity of the commercially available compound typically ranges from 97% to over 98%. The following table summarizes the availability and purity from various vendors.

| Supplier | Product Number/Name | CAS Number | Purity |

| Sigma-Aldrich | 301817 | 3002-81-1 | 97%[1] |

| Tokyo Chemical Industry (TCI) | D1559 | 3002-81-1 | >98.0% (HPLC) |

| Rose Scientific Ltd | CFH-18052 | 3002-81-1 | 98%[2] |

| Thermo Scientific Chemicals | - | 3002-81-1 | 98% |

| US Biological Life Sciences | - | 3002-81-1 | Highly Purified |

Experimental Protocols

Generalized Synthesis via Skraup Reaction

The Skraup synthesis is a classic method for the preparation of quinolines and their derivatives. By analogy to the synthesis of 1,10-phenanthroline from 8-aminoquinoline, 5,6-Dimethyl-1,10-phenanthroline can be plausibly synthesized from 5,6-dimethyl-8-aminoquinoline.

Reaction Scheme:

Caption: Generalized Skraup reaction for the synthesis of 5,6-Dimethyl-1,10-phenanthroline.

Methodology:

-

Preparation of the Reaction Mixture: In a fume hood, cautiously add concentrated sulfuric acid to a reaction vessel containing 5,6-dimethyl-8-aminoquinoline and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).

-

Addition of Glycerol: Slowly add glycerol to the stirred mixture. The reaction is often exothermic and may require cooling to control the temperature.

-

Heating: Heat the reaction mixture, typically to a temperature between 120-160°C, for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it into a large volume of ice-water.

-

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide (B78521) or ammonia) to precipitate the crude product. The product can then be isolated by filtration or extracted with an appropriate organic solvent (e.g., chloroform (B151607) or dichloromethane).

-

Purification: The crude product can be further purified by recrystallization or sublimation.

Purification Protocols

1. Recrystallization:

Recrystallization is a common technique for purifying solid organic compounds.

Methodology:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the 5,6-Dimethyl-1,10-phenanthroline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents include ethanol, methanol, or benzene.

-

Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

-

Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified product.

-

Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

2. Sublimation:

Sublimation is an effective method for purifying volatile solids. Crystals of 5,6-dimethyl-1,10-phenanthroline have been successfully obtained by this method.

Methodology:

-

Apparatus Setup: Place the crude 5,6-Dimethyl-1,10-phenanthroline in a sublimation apparatus.

-

Sublimation Conditions: Heat the apparatus to 160°C under a dynamic vacuum.

-

Collection: The purified compound will sublime and deposit as crystals on the cold surface of the apparatus.

-

Recovery: After the sublimation is complete, carefully collect the purified crystals.

Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by 5,6-Dimethyl-1,10-phenanthroline are not extensively documented, the parent compound, 1,10-phenanthroline (also known as o-phenanthroline), has been identified as a hypoxia mimetic that can induce the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a key transcription factor that plays a central role in the cellular response to low oxygen conditions (hypoxia). The induction of HIF-1α by o-phenanthroline is likely due to its ability to chelate iron, which is a cofactor for the prolyl hydroxylase (PHD) enzymes that target HIF-1α for degradation in the presence of oxygen. By inhibiting PHDs, o-phenanthroline stabilizes HIF-1α, leading to the transcription of hypoxia-responsive genes. It is plausible that 5,6-Dimethyl-1,10-phenanthroline could exhibit similar activity due to its structural similarity and chelating properties.

References

The Coordination Chemistry of 5,6-Dimethyl-1,10-phenanthroline: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of a Versatile Ligand in Modern Inorganic Chemistry and Medicinal Applications

Abstract

5,6-Dimethyl-1,10-phenanthroline (dmp) is a bidentate N-heterocyclic ligand that has garnered significant attention in coordination chemistry. The introduction of methyl groups at the 5 and 6 positions of the 1,10-phenanthroline (B135089) scaffold imparts distinct steric and electronic properties, influencing the stability, reactivity, and photophysical characteristics of its metal complexes. This technical guide provides a comprehensive overview of the fundamental coordination chemistry of 5,6-dimethyl-1,10-phenanthroline, with a particular focus on its applications in drug development. We will delve into its synthesis, structural features, and the properties of its coordination compounds, presenting key quantitative data in a structured format. Detailed experimental protocols for the synthesis and characterization of dmp and its metal complexes are also provided, alongside visualizations of experimental workflows and relevant biological pathways.

Introduction

1,10-phenanthroline and its derivatives are among the most widely studied ligands in coordination chemistry, owing to their rigid, planar structure and excellent chelating ability with a wide range of metal ions.[1][2] The 5,6-dimethyl-1,10-phenanthroline ligand, in particular, has emerged as a valuable building block in the design of functional metal complexes. The electron-donating methyl groups enhance the basicity of the nitrogen atoms, leading to the formation of highly stable metal complexes.[3] These complexes have shown promise in diverse applications, including catalysis, luminescent materials, and, most notably, as potential therapeutic agents.[4][5] The interaction of dmp-metal complexes with biological macromolecules, such as DNA, and their ability to modulate cellular processes have made them attractive candidates for the development of novel anticancer and antimicrobial drugs.[3][6]

Synthesis and Physicochemical Properties

The synthesis of 5,6-dimethyl-1,10-phenanthroline is typically achieved through a multi-step process, often starting from o-phenylenediamine (B120857) or its derivatives. While direct methylation of 1,10-phenanthroline is challenging due to a lack of regioselectivity, specific synthetic routes have been developed to yield the desired isomer.[3]

Table 1: Physicochemical Properties of 5,6-Dimethyl-1,10-phenanthroline

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂ | [] |

| Molecular Weight | 208.26 g/mol | [] |

| Melting Point | 266-269 °C | [3] |

| pKa | 5.20 | [3] |

| Appearance | Cream-colored solid | [2] |

The crystal structure of free 5,6-dimethyl-1,10-phenanthroline has been determined by X-ray diffraction, providing precise data on its molecular geometry.

Table 2: Selected Crystallographic Data for 5,6-Dimethyl-1,10-phenanthroline

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [8] |

| Space Group | P2₁/c | [8] |

| a (Å) | 7.1932 (7) | [8] |

| b (Å) | 10.0572 (10) | [8] |

| c (Å) | 13.8729 (13) | [8] |

| β (°) | 93.673 (5) | [8] |

| N···N distance (Å) | 2.719 (1) | [8] |

| N—C—C—N torsion angle (°) | 0.9 (1) | [8] |

Coordination Chemistry

5,6-Dimethyl-1,10-phenanthroline forms stable complexes with a wide variety of transition metal ions, typically acting as a bidentate ligand through its two nitrogen atoms. The enhanced electron-donating ability of the methyl groups generally leads to stronger metal-ligand bonds and increased stability constants compared to unsubstituted 1,10-phenanthroline.

Table 3: Stability Constants (log K) of Metal Complexes with 5,6-Dimethyl-1,10-phenanthroline

| Metal Ion | log K₁ | log K₂ | log K₃ | Conditions | Reference |

| Fe(II) | 5.95 | 5.45 | 4.85 | 25 °C, 0.1 M KCl | [9] |

| Co(II) | 6.70 | 6.25 | 5.55 | 25 °C, 0.1 M KCl | [9] |

| Ni(II) | 7.25 | 6.80 | 6.15 | 25 °C, 0.1 M KCl | [9] |

| Cu(II) | 8.00 | 6.95 | - | 25 °C, 0.1 M KCl | [9] |

| Zn(II) | 6.10 | 5.50 | 4.90 | 25 °C, 0.1 M KCl | [9] |

The coordination geometry of dmp-metal complexes is influenced by the metal ion, its oxidation state, and the presence of other ligands. For instance, a gold(III) complex, [(5,6DMP)AuCl₂][BF₄], exhibits a distorted square planar geometry.[6] In contrast, a platinum(II) complex unexpectedly showed monodentate coordination of the dmp ligand.[4][10]

Table 4: Selected Bond Lengths and Angles for [(5,6DMP)AuCl₂][BF₄]

| Parameter | Value | Reference |

| Au-N1 (Å) | 2.043(4) | [6] |

| Au-N10 (Å) | 2.045(4) | [6] |

| Au-Cl1 (Å) | 2.278(1) | [6] |

| Au-Cl2 (Å) | 2.282(1) | [6] |

| N1-Au-N10 (°) | 81.3(2) | [6] |

| Cl1-Au-Cl2 (°) | 91.18(5) | [6] |

Applications in Drug Development

The metal complexes of 5,6-dimethyl-1,10-phenanthroline have shown significant potential as therapeutic agents, particularly in cancer chemotherapy. Their biological activity is often attributed to their ability to interact with DNA and inhibit essential cellular enzymes.

Mechanism of Action

The primary mechanisms of action for dmp-metal complexes in a biological context include:

-

DNA Interaction: The planar aromatic structure of the phenanthroline ligand allows for intercalation between DNA base pairs, while the overall complex can also bind to the grooves of the DNA helix.[1][11] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

-

Oxidative DNA Cleavage: Certain metal complexes of dmp, particularly those with copper, can generate reactive oxygen species (ROS) in the presence of reducing agents.[2][9] These ROS can cause single- and double-strand breaks in DNA, inducing cytotoxicity.

-

Enzyme Inhibition: As potent chelating agents, dmp and its metal complexes can inhibit the activity of metalloenzymes by sequestering the essential metal cofactor from their active site.[3][12] This is a key mechanism for their anticancer and antimicrobial properties.

Cytotoxicity Data

The cytotoxic potential of dmp and its metal complexes has been evaluated against various cancer cell lines.

Table 5: In Vitro Cytotoxicity (IC₅₀ in µM) of 5,6-Dimethyl-1,10-phenanthroline and its Gold(III) Complex

| Compound | A2780 | A2780cisR | LNCaP | MCF-7 | HT-29 |

| 5,6-DMP | 1.8 ± 0.2 | 1.5 ± 0.1 | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.5 |

| [(5,6DMP)AuCl₂][BF₄] | 2.3 ± 0.3 | 1.9 ± 0.2 | 3.1 ± 0.4 | 4.0 ± 0.5 | 5.1 ± 0.6 |

| Cisplatin | 1.1 ± 0.1 | 15.2 ± 1.8 | >50 | 22.1 ± 2.5 | 11.3 ± 1.3 |

| Data adapted from reference[6]. |

Experimental Protocols

Synthesis of 5,6-Dimethyl-1,10-phenanthroline

A general method for the synthesis of 5,6-dimethyl-1,10-phenanthroline involves the Skraup synthesis, where 4,5-dimethyl-1,2-phenylenediamine is reacted with glycerol (B35011), sulfuric acid, and an oxidizing agent such as arsenic pentoxide or sodium m-nitrobenzenesulfonate.

-

Step 1: A mixture of 4,5-dimethyl-1,2-phenylenediamine, arsenic pentoxide, and glycerol is heated.

-

Step 2: Concentrated sulfuric acid is added dropwise to the heated mixture.

-

Step 3: The reaction is refluxed for several hours.

-

Step 4: The reaction mixture is cooled and poured into water, then neutralized with an aqueous solution of sodium hydroxide.

-

Step 5: The crude product is extracted with an organic solvent (e.g., chloroform) and purified by column chromatography or recrystallization.

Synthesis of a Generic [M(dmp)Cl₂] Complex

-

Step 1: 5,6-dimethyl-1,10-phenanthroline (1 mmol) is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetonitrile).

-

Step 2: A solution of the metal salt (e.g., MCl₂, 1 mmol) in the same solvent is added dropwise to the ligand solution with stirring.

-

Step 3: The reaction mixture is stirred at room temperature or refluxed for a specified period.

-

Step 4: The resulting precipitate is collected by filtration, washed with the solvent and a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Cell Viability Assay (MTT Assay)

-

Step 1: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Step 2: The cells are treated with various concentrations of the dmp-metal complex for a specified duration (e.g., 24, 48, or 72 hours).

-

Step 3: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.

-

Step 4: The formazan (B1609692) crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

Step 5: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[5]

Visualizations

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of dmp-metal complexes.

Caption: Proposed mechanism of action for the anticancer activity of dmp-metal complexes.

Conclusion

5,6-Dimethyl-1,10-phenanthroline is a ligand of significant interest in both fundamental coordination chemistry and the development of new therapeutic agents. Its unique electronic and steric properties, conferred by the methyl substituents, lead to the formation of stable and reactive metal complexes with diverse applications. The ability of these complexes to interact with DNA and inhibit key cellular processes underscores their potential in the design of next-generation anticancer drugs. Further research into the structure-activity relationships of dmp-metal complexes and their detailed mechanisms of action will undoubtedly pave the way for the development of more effective and selective metallodrugs.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. 5,6-Dimethyl-1,10-phenanthroline|CAS 3002-81-1 [benchchem.com]

- 4. (5,6-Dimethyl-1,10-phenanthroline)(2-{[2-(diphenylphosphanyl)benzylidene]amino}ethan-1-amine)platinum(II) dinitrate methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tumor cytotoxicity of 5,6-dimethyl-1,10-phenanthroline and its corresponding gold(III) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5,6-Dimethyl-1,10-phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. soc.chim.it [soc.chim.it]

- 10. journals.iucr.org [journals.iucr.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 5,6-Dimethyl-1,10-phenanthroline as a Ligand for Copper(I) Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of copper(I) complexes featuring the 5,6-dimethyl-1,10-phenanthroline (5,6-dmp) ligand. This class of coordination compounds has garnered significant interest due to its potential in anti-cancer drug development, catalysis, and photophysical applications.

Introduction

Copper complexes with 1,10-phenanthroline (B135089) and its derivatives are well-established as potent chemical nucleases and cytotoxic agents. The introduction of methyl groups at the 5 and 6 positions of the phenanthroline ring can modulate the electronic and steric properties of the resulting copper complexes, influencing their biological activity and reactivity. This document outlines key experimental protocols and data related to copper(I) complexes of 5,6-dmp, providing a valuable resource for researchers in medicinal chemistry, materials science, and catalysis.

Synthesis of Copper(I) Complexes with 5,6-Dimethyl-1,10-phenanthroline

General Synthetic Workflow:

Caption: General workflow for the synthesis of [Cu(5,6-dmp)2]X complexes.

Protocol Adaptation from a Similar Cu(II) Synthesis:

A reported synthesis for a copper(II) complex with 5,6-dmp, --INVALID-LINK-- where L is a thiosemicarbazone ligand, can be adapted.[1] To obtain the desired copper(I) complex, a reducing agent such as ascorbic acid or sodium borohydride (B1222165) could be introduced during the reaction.

Example Protocol (Hypothetical, requires optimization):

-

Dissolve 2 equivalents of 5,6-dimethyl-1,10-phenanthroline in a suitable degassed solvent (e.g., acetonitrile or methanol).

-

In a separate flask, dissolve 1 equivalent of a copper(I) salt (e.g., [Cu(CH₃CN)₄]PF₆) or a copper(II) salt (e.g., Cu(NO₃)₂·3H₂O) in the same degassed solvent.

-

If using a copper(II) salt, add a slight excess (1.1-1.5 equivalents) of a reducing agent (e.g., ascorbic acid) to the copper salt solution and stir until the color changes, indicating the formation of Cu(I).

-

Slowly add the copper(I) solution to the ligand solution under an inert atmosphere (N₂ or Ar) with constant stirring.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by TLC or UV-Vis spectroscopy can be employed).

-

The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, followed by the addition of a less polar solvent (e.g., diethyl ether) to induce precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold solvent and then with diethyl ether.

-

Dry the final product under vacuum.

Applications in Cancer Research

Copper complexes of phenanthroline derivatives are known for their potent anticancer activity. This is often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS) and to interact with DNA, leading to cleavage and inhibition of cellular processes.

In Vitro Cytotoxicity

The cytotoxic potential of these complexes is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 1: In Vitro Cytotoxicity Data for a Copper(II) Complex with 5,6-dmp

| Complex | Cell Line | IC₅₀ (µM) at 48h | Reference |

| --INVALID-LINK--¹ | HeLa (Cervical) | 1.26 | [1] |

| Cisplatin (reference drug) | HeLa (Cervical) | >1.26 | [1] |

| --INVALID-LINK--¹ | PBMC (Normal) | >1.26 | [1] |

¹ L = 4-oxo-4H-chromene-3-carbaldehyde-4(N)-phenylthiosemicarbazone

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the copper complex in a suitable solvent (e.g., DMSO). Dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., cisplatin).

-